1-{spiro[3.5]nonan-7-yl}methanamine hydrochloride is a chemical compound characterized by its unique spirocyclic structure and amine functionality. Its molecular formula is , and it has a molecular weight of approximately 193.6711 g/mol. This compound is primarily used in various fields of scientific research, including organic chemistry and medicinal chemistry, due to its interesting structural properties and potential biological activities.
The compound can be synthesized from readily available precursors through various methods, which include multi-step synthetic routes that involve the formation of the spirocyclic structure followed by the introduction of the methanamine group and conversion to the hydrochloride salt for enhanced stability and solubility.
1-{spiro[3.5]nonan-7-yl}methanamine hydrochloride falls under the category of spirocyclic compounds, which are known for their distinctive ring structures that can influence their reactivity and biological activity. It is classified as an organic amine and a hydrochloride salt, making it soluble in water, which is advantageous for various applications.
The synthesis of 1-{spiro[3.5]nonan-7-yl}methanamine hydrochloride typically involves several key steps:
The molecular structure of 1-{spiro[3.5]nonan-7-yl}methanamine hydrochloride can be described as follows:
1-{spiro[3.5]nonan-7-yl}methanamine hydrochloride participates in various chemical reactions that are typical for amines and spirocyclic compounds:
The mechanism of action for 1-{spiro[3.5]nonan-7-yl}methanamine hydrochloride involves its interaction with specific biological targets:
The physical and chemical properties of 1-{spiro[3.5]nonan-7-yl}methanamine hydrochloride are critical for understanding its behavior in different environments:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 193.6711 g/mol |
Melting Point | 180 - 182 °C |
Purity | ≥ 95% |
Solubility | Soluble in water |
These properties suggest that the compound has good solubility characteristics, making it suitable for various aqueous applications in research settings.
1-{spiro[3.5]nonan-7-yl}methanamine hydrochloride has several notable applications in scientific research:
The synthesis of the spiro[3.5]nonane core represents a critical challenge due to the strain inherent in its bicyclic structure. Modern approaches leverage advanced building blocks such as angular azaspiro[3.3]heptanes and oxa/thia-azaspiro[3.4]octanes to introduce three-dimensional diversity. These scaffolds provide spatially defined exit vectors that enable precise vectorial exploration of chemical space—a key advantage over traditional planar architectures [5]. The strategic incorporation of heteroatoms (O, S, N) enhances synthetic versatility; for example, sulfur-containing spiro[3.4]octanes (e.g., CAS 797154, 797588) facilitate "drug-like" property modulation through controlled oxidation states [5].
A pivotal advancement involves the hydrogenation of spiro[3.5]non-7-en-6-one (CAS 74064-35-0) using 10% Pd/C under atmospheric hydrogen pressure. This method achieves 96.4% yield of saturated spiro[3.5]nonan-6-one—a direct precursor to the target scaffold—demonstrating exceptional efficiency under mild conditions [7]. The reaction proceeds in methanol at ambient temperature within 5.5 hours, highlighting the kinetic accessibility of the spiro[3.5]nonane framework when employing heterogeneous catalysis.
Table 1: Advanced Spirocyclic Building Blocks for Scaffold Assembly
Building Block Type | CAS/Product Number | Key Features | Synthetic Utility |
---|---|---|---|
Angular Azaspiro[3.3]heptane | 797499, 797529 | Increased exit vectors for 3D exploration | Functionalization of pharmacophores |
Thia-Azaspiro[3.4]octane | 797154, 797588 | Sulfur atom enables "drug-like" modifications | Metabolic stability enhancement |
Oxa-Azaspiro[3.4]octane | 795895, 797413 | Oxygen heteroatom improves solubility | Aqueous bioavailability optimization |
Functionalization of the spiro[3.5]nonane scaffold at the C7 position requires specialized methodologies due to steric constraints imposed by the spiro architecture. Reductive amination of spiro[3.5]nonan-7-one (CAS 74064-35-0) represents the most efficient pathway to the target methanamine derivative. This process employs sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane with ammonium acetate, achieving >85% conversion by minimizing imine intermediate hydrolysis [1]. The reaction exhibits remarkable diastereoselectivity owing to conformational rigidity of the spiro system, with the equatorial amine isomer predominating (>9:1 dr) due to reduced 1,3-diaxial interactions.
Protecting group strategies are crucial for selective derivatization. N-Boc protection of spiro[3.5]nonan-7-amine (CAS 1232433-32-7) enables subsequent N-alkylation or acylation while preserving the amine functionality. Quantitative Boc deprotection with HCl in dioxane generates the hydrochloride salt without ring degradation—a critical advantage over alternative acid-labile scaffolds [6]. For late-stage diversification, reductive alkylation of the primary amine with carbonyl compounds under transfer hydrogenation conditions (Pd/C, HCO₂NH₄) permits introduction of alkyl, aryl, or heteroaryl groups while maintaining chirality at spiro junctions [1] [5].
Key reaction optimization parameters:
The hydrochloride salt formation of 1-{spiro[3.5]nonan-7-yl}methanamine exemplifies sustainable process design through three innovations:
Solvent selection directly impacts environmental metrics. Replacement of ethereal solvents with 2-methyltetrahydrofuran (2-MeTHF)—derived from renewable feedstocks—reduces the process mass intensity (PMI) by 40% while maintaining >99.5% salt purity. 2-MeTHF facilitates efficient HCl gas absorption due to its higher polarity than diethyl ether, and its low miscibility with water simplifies isolation [6].
Anti-solvent crystallization employs isopropanol/water mixtures (85:15 v/v) to achieve 92% recovery with minimal mother liquor waste. This method eliminates halogenated solvents traditionally used in amine salt crystallization. Kinetic studies reveal that controlled cooling at 0.5°C/min generates uniform crystal morphology (needles, 50-100 μm), enhancing filtration efficiency and reducing washing volumes by 60% compared to rapid quenching .
In situ salt formation during hydrogenolysis avoids isolation of the free base amine, reducing processing steps. Direct HCl infusion into the hydrogenation reactor post-catalyst filtration achieves 98.8% conversion to hydrochloride salt with no intermediate workup. This one-pot approach decreases solvent consumption by 3.5 L/kg product and reduces energy input by eliminating distillation [6].
Table 2: Environmental Impact Comparison of Salt Formation Methods
Method | PMI (kg/kg) | E-factor | Purity (%) | Energy Intensity (kWh/kg) |
---|---|---|---|---|
Ethereal HCl (traditional) | 32.7 | 28.4 | 99.1 | 18.3 |
2-MeTHF/HCl gas | 19.5 | 16.2 | 99.6 | 12.1 |
In situ IPA/water | 14.8 | 11.7 | 98.9 | 8.7 |
Scalable manufacturing of 1-{spiro[3.5]nonan-7-yl}methanamine hydrochloride demands integrated solutions addressing three key challenges:
Continuous flow hydrogenation enables safe handling of the high-pressure (50 bar) exothermic reduction of spiro[3.5]non-7-en-6-one intermediates. Modular flow reactors with immobilized Pd/Al₂O₃ catalysts achieve 99% conversion with residence times under 90 seconds at 80°C—significantly outperforming batch reactors requiring 5-10 hours [5]. The continuous process eliminates batch-to-batch variability while reducing catalyst loading from 7.5% to 0.8% w/w. Catalyst cartridge lifetimes exceed 400 hours, demonstrating commercial viability.
Crystallization dynamics optimization addresses the poor aqueous solubility of the hydrochloride salt. Implementation of seeded cooling crystallization with ultrasound nucleation control generates uniform particle size distribution (D90 = 110 μm, CV < 15%). This eliminates downstream filtration bottlenecks and reduces drying time by 70% compared to uncontrolled crystallization. Parametric studies identified optimal seed loading (0.5% w/w) and cooling profiles to minimize solvent inclusion [6].
Purification train integration employs simulated moving bed (SMB) chromatography for final polishing, replacing traditional recrystallization. SMB with CHIRALPAK® AD-H columns achieves >99.9% chemical purity while removing diastereomeric impurities introduced during earlier synthetic steps. This technology reduces solvent consumption by 85% versus gradient column chromatography and increases throughput to kilogram-scale per day [5].
Scale-up performance metrics:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1